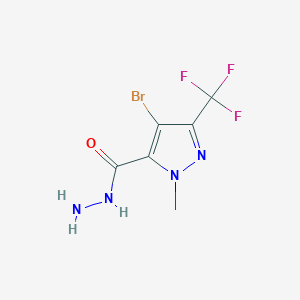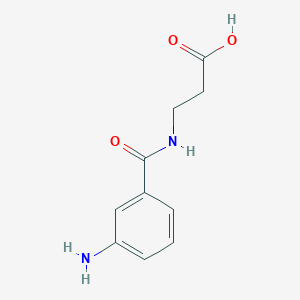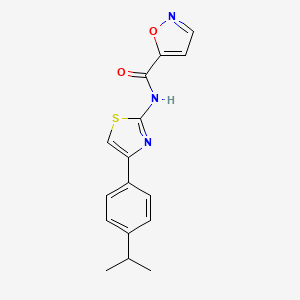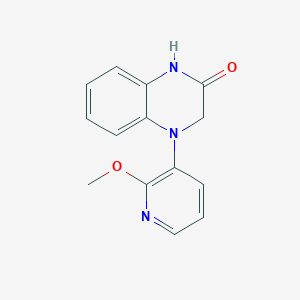
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, along with a carbohydrazide moiety. Its molecular formula is C6H6BrF3N4O, and it has garnered interest due to its potential use in medicinal chemistry and material science.
科学的研究の応用
Chemistry: In chemistry, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications requiring robust chemical intermediates.
Safety and Hazards
The safety data sheet for 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide indicates that it may cause eye irritation (H319), may cause respiratory irritation (H335), may cause skin irritation (H315), and may be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3-(trifluoromethyl)-1H-pyrazole with methylating agents under basic conditions.
Introduction of the carbohydrazide group: The methylated pyrazole is then reacted with hydrazine derivatives to introduce the carbohydrazide moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other groups.
Substitution: The bromine atom in the pyrazole ring is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it might act by inhibiting or modulating the activity of specific enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the carbohydrazide moiety could facilitate interactions with biological macromolecules.
類似化合物との比較
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the carbohydrazide group, making it less versatile in certain applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide: Similar but without the bromine substituent, which may affect its reactivity and binding properties.
4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide: Lacks the methyl group, potentially altering its chemical and biological properties.
Uniqueness: The combination of bromine, methyl, and trifluoromethyl groups along with the carbohydrazide moiety makes 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide unique. This specific arrangement of substituents can confer distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N4O/c1-14-3(5(15)12-11)2(7)4(13-14)6(8,9)10/h11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKHGNRXTUDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2836468.png)

![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)


![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)

![(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine](/img/structure/B2836488.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
